molecular formula C18H16ClN3O4S B3002840 2-(4-chlorophenoxy)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one CAS No. 892456-03-0

2-(4-chlorophenoxy)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one

Cat. No.: B3002840
CAS No.: 892456-03-0
M. Wt: 405.85
InChI Key: JJVKVUANQHKIOK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a synthetic organic compound featuring a 4,5-dihydroimidazole core substituted at position 1 with a 2-(4-chlorophenoxy)ethanone moiety and at position 2 with a (4-nitrophenyl)methylsulfanyl group.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S/c19-14-3-7-16(8-4-14)26-11-17(23)21-10-9-20-18(21)27-12-13-1-5-15(6-2-13)22(24)25/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVKVUANQHKIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, often using thiols or disulfides.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be attached through etherification reactions, typically involving phenols and alkyl halides.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like coupling agents and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Electronic Effects

  • Nitro Groups: The target compound and feature nitro groups, which are strongly electron-withdrawing.
  • Trifluoromethyl Groups : The trifluoromethyl group in introduces steric bulk and electron-withdrawing effects, likely improving metabolic stability but reducing solubility in polar solvents.
  • Sulfonyl vs.

Lipophilicity and Bioavailability

  • Chlorophenyl vs. Nitrophenyl: The 4-chlorophenoxy group in the target compound contributes to moderate lipophilicity, whereas the 4-nitrophenyl group in may reduce bioavailability due to higher polarity.
  • Hydrazone Linkers : The hydrazone moiety in introduces hydrogen-bonding sites, which could enhance binding to biological targets but may also increase susceptibility to hydrolysis.

Biological Activity

The compound 2-(4-chlorophenoxy)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Chlorophenoxy group : Enhances lipophilicity and may influence receptor interactions.
  • Nitrophenylmethyl sulfanyl group : Potentially contributes to biological activity through redox properties.
  • Imidazole ring : Known for its role in biological systems, particularly in enzyme catalysis and receptor binding.

The biological activity of the compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The imidazole ring may interact with active sites of enzymes, potentially inhibiting their function. For example, compounds with imidazole structures have been shown to inhibit various kinases and phosphatases.
  • Receptor Modulation : The chlorophenoxy group may enhance binding affinity to specific receptors, influencing signal transduction pathways.

Antimicrobial Activity

Recent studies have indicated that similar compounds exhibit significant antimicrobial effects. For instance:

  • IC50 Values : Compounds with similar structures have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various bacterial strains, suggesting a potential for antimicrobial applications .
CompoundIC50 (µg/mL)Activity Type
Compound 11.61Antibacterial
Compound 21.98Antibacterial

Antitumor Activity

Research has demonstrated that imidazole-containing compounds can exhibit cytotoxic effects against cancer cell lines:

  • Cell Lines Tested : Jurkat (leukemia) and HT29 (colon cancer) cell lines.
  • Activity Results : Certain analogs displayed significant growth inhibition, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Case Studies

A study conducted on a series of imidazole derivatives revealed that modifications in the phenyl groups significantly affected their cytotoxicity:

  • Modification Effects : Substituents such as methyl or nitro groups on the phenyl ring enhanced cytotoxic activity due to increased electron donation or resonance stabilization.

Example Case Study

In a comparative study, the compound was tested alongside other imidazole derivatives:

  • Findings : The compound demonstrated superior activity against specific cancer cell lines compared to its analogs without the nitrophenylmethyl sulfanyl group.

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